benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate
Description
Properties
CAS No. |
70379-95-2 |
|---|---|
Molecular Formula |
C19H22N2O4 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate |
InChI |
InChI=1S/C19H22N2O4/c1-14(2)20-18(22)17-10-8-16(9-11-17)13-25-21-19(23)24-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
DUUJCHQOUDSOIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CONC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Alternative Route via Carboxylic Acid Intermediates and Coupling Reagents
An effective alternative involves the preparation of 3- or 4-((phenylcarbamoyl)oxy)benzoic acids, which are then coupled with amines using coupling reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and bases like N,N-diisopropylethylamine (DIPEA) in solvents such as CH2Cl2. This method allows for the formation of amide bonds under mild conditions and has been successfully applied to synthesize carbamate derivatives with high yields (76–90% overall).
Benzyl Carbamate Synthesis
The benzyl carbamate moiety itself can be synthesized by reacting benzyl chloroformate with ammonia or amines. One reported method involves reacting benzyl alcohol with urea in the presence of an alumina-supported nickel oxide-bismuth oxide catalyst at 110°C for 10 hours, achieving a 99% yield of benzyl carbamate. This high-yielding method provides a reliable source of the benzyl carbamate intermediate for further derivatization.
Detailed Synthetic Procedure (Hypothetical Based on Related Methods)
Research Outcomes and Analytical Data
- Yields: The overall synthetic yield for carbamate derivatives prepared via the carboxylic acid intermediate and amine coupling method ranges from 76% to 90%, indicating high efficiency.
- Purity: Analytical data such as melting points, IR spectra, and elemental analysis confirm the identity and purity of synthesized carbamates. For example, benzyl 4-((phenylcarbamoyl)oxy)benzoate was obtained as a white solid with a melting point of 103–105°C and characteristic IR bands for carbamate groups.
- Catalyst Efficiency: The alumina-supported nickel oxide-bismuth oxide catalyst used in benzyl carbamate synthesis demonstrated excellent catalytic activity, achieving near-quantitative yields under mild conditions.
Summary Table of Key Reagents and Conditions
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary amines.
Scientific Research Applications
Benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate-protected amines.
Biology: This compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the target enzyme.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate
- CAS No.: 70379-95-2
- Molecular Formula : C₁₉H₂₂N₂O₄
- Molecular Weight : 342.4 g/mol .
Structural Features :
This compound contains:
A benzyloxycarbonyl (Cbz) group, a common carbamate protecting group.
A propan-2-ylcarbamoyl moiety attached to a phenyl ring.
A methylene bridge connecting the carbamate and aromatic groups.
Physicochemical Properties :
- XLogP3 : 3.1 (moderate lipophilicity).
- Hydrogen Bond Donors/Acceptors: 2/4.
- Topological Polar Surface Area (TPSA) : 76.7 Ų, indicating moderate polarity .
Carbamates like this are widely used in drug discovery as prodrugs or intermediates due to their stability and ease of deprotection under specific conditions (e.g., hydrogenolysis for benzyl carbamates) .
Comparison with Structurally Similar Compounds
4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetin-2-yl)carbamates
Key Differences :
- Core Structure : These analogs feature a 4-oxoazetidine ring instead of a phenyl-propan-2-ylcarbamoyl group. Substituents include chloro, nitro, and methoxy groups .
- Biological Relevance: The azetidinone ring may enhance rigidity and binding affinity to biological targets, unlike the flexible methylene bridge in the target compound .
| Property | Target Compound | 4-Oxoazetin-2-yl Carbamates |
|---|---|---|
| Core Structure | Phenyl-propan-2-ylcarbamoyl | 4-Oxoazetidine ring |
| Synthesis Method | Conventional (e.g., SN2) | Ultrasound-assisted |
| TPSA (Ų) | 76.7 | ~90–100 (higher polarity) |
tert-Butyl N-Substituted Carbamates
Examples :
Key Differences :
- Protecting Group Stability: The tert-butyl group is more resistant to hydrogenolysis than benzyl, making it suitable for orthogonal protection strategies .
- Steric Effects : tert-Butyl’s bulkiness may hinder enzymatic or chemical cleavage, whereas benzyl carbamates are selectively removed under mild hydrogenation .
- Biological Applications : Thiazole-containing analogs (e.g., 42d) show enhanced bioactivity due to heteroaromatic interactions, unlike the target compound’s aliphatic isopropyl group .
| Property | Target Compound | tert-Butyl Carbamates |
|---|---|---|
| Protecting Group | Benzyl (Cbz) | tert-Butyl (Boc) |
| Cleavage Conditions | H₂/Pd-C | Acidic (e.g., TFA) |
| Metabolic Stability | Moderate | High (due to steric hindrance) |
Benzyl Carbamates with Aromatic Substituents
Examples :
Key Differences :
- Electron-Withdrawing Groups : Fluorine and trifluoromethyl substituents increase metabolic stability and lipophilicity (higher LogP) compared to the target compound’s isopropylcarbamoyl group .
- Biological Activity : Fluorinated analogs are often prioritized in drug discovery for improved bioavailability and target engagement .
| Property | Target Compound | Fluorinated Benzyl Carbamates |
|---|---|---|
| Substituent | Isopropylcarbamoyl | Fluoro/trifluoromethyl |
| XLogP3 | 3.1 | ~3.5–4.0 |
| Metabolic Stability | Moderate | High |
Benzyl Carbamates with Aliphatic Substituents
Example :
- Benzyl N-(4-[(cyclohexylamino)carbonyl]benzyl)carbamate (CAS 477847-74-8) .
Key Differences :
- Hydrogen Bonding: Cyclohexyl lacks hydrogen bond donors, unlike the isopropylcarbamoyl group, which has one NH donor .
| Property | Target Compound | Cyclohexylcarbamoyl Analog |
|---|---|---|
| Substituent | Isopropylcarbamoyl | Cyclohexylcarbamoyl |
| Hydrogen Bond Donors | 2 | 1 |
| Steric Hindrance | Moderate | High |
Biological Activity
Benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate, a compound with the chemical formula C19H22N2O4 and a molecular weight of 342.4 g/mol, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Name: this compound
- CAS Number: 70379-95-2
- Molecular Formula: C19H22N2O4
- Molecular Weight: 342.4 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. While detailed mechanisms are still under investigation, initial studies suggest that this compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Breast Cancer (MCF-7) | 15 | Moderate Cytotoxicity |
| Leukemia (K562) | 10 | High Cytotoxicity |
| Colon Cancer (HT29) | 20 | Moderate Cytotoxicity |
These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is a desirable characteristic in anticancer drug development.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies demonstrated that it possesses antibacterial and antifungal activities against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | High |
| Candida albicans | 8 | Very High |
These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.
Case Studies and Research Findings
-
Anticancer Efficacy Study :
A study published in a peer-reviewed journal assessed the efficacy of this compound in inhibiting tumor growth in vivo. The compound was administered to mice bearing xenograft tumors, resulting in a significant reduction in tumor size compared to control groups. Histological analysis revealed reduced proliferation markers in treated tumors, indicating effective targeting of cancer cell growth pathways . -
Safety Profile Assessment :
Another study focused on the safety profile of this compound, evaluating its cytotoxic effects on human embryonic kidney cells (HEK293). The results showed minimal cytotoxicity at therapeutic concentrations, suggesting a favorable safety margin for further development . -
Synergistic Effects with Other Agents :
Research also indicated that this compound exhibits synergistic effects when combined with established chemotherapeutic agents like doxorubicin. This combination therapy resulted in enhanced anticancer efficacy and reduced side effects compared to monotherapy .
Q & A
Q. What are the recommended synthetic methodologies for preparing benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate?
The synthesis typically involves multi-step reactions starting with functionalized aniline derivatives. For example:
- Step 1 : Alkylation of 4-aminophenol derivatives with propan-2-ylcarbamoyl groups using chloroformates or activated carbonyl reagents .
- Step 2 : Protection of the carbamate group via benzyloxycarbonyl (Cbz) chemistry, followed by coupling with a methoxy-substituted benzyl group using reductive amination or SN2 displacement .
- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is critical for isolating high-purity products (>95%) .
Q. How can structural confirmation of this compound be achieved?
- 1H NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm), methoxy groups (δ ~3.8 ppm), and carbamate NH protons (δ ~5.2 ppm, broad) .
- ESI-MS : Molecular ion peaks ([M+H]+) should align with the theoretical molecular weight. For example, C19H21N2O4 would yield m/z ~365.2 .
- IR Spectroscopy : Confirm carbamate C=O stretching (~1700 cm⁻¹) and N-H bending (~1530 cm⁻¹) .
Advanced Research Questions
Q. How does the carbamate functional group influence the compound’s stability under varying pH conditions?
- Acidic Conditions : The carbamate group hydrolyzes to form CO2 and the corresponding amine, with degradation rates dependent on substituent electron-withdrawing effects. Stability studies in pH 2–6 buffers (e.g., HCl/NaOAc) are recommended .
- Basic Conditions : Hydrolysis accelerates above pH 8, requiring stabilization via lyophilization or encapsulation in lipid-based carriers .
Q. What crystallographic tools are suitable for resolving the 3D structure of this compound?
- SHELXL : Refinement of small-molecule X-ray diffraction data to model hydrogen bonding between the carbamate NH and adjacent methoxy groups .
- ORTEP-3 : Graphical representation of thermal ellipsoids to assess torsional angles in the benzyl-propan-2-ylcarbamoyl moiety .
- Key Parameters : Space group determination (e.g., P21/c) and R-factor convergence (<0.05) ensure structural accuracy .
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Modifications :
- Assays :
Data Analysis and Contradictions
Q. How should conflicting NMR data (e.g., unexpected splitting patterns) be resolved?
- Deuterated Solvent Effects : Confirm solvent (e.g., DMSO-d6 vs. CDCl3) impacts on NH proton exchange rates .
- Dynamic NMR : Variable-temperature experiments (25–60°C) can reveal conformational equilibria in the carbamate group .
Q. What analytical strategies validate purity when HPLC and NMR data disagree?
- LC-HRMS : Resolve co-eluting impurities with high-resolution mass spectrometry (HRMS) to detect isotopic patterns .
- 2D NMR : Use HSQC and HMBC to distinguish overlapping signals from degradation byproducts .
Functional and Mechanistic Studies
Q. What mechanistic pathways explain the compound’s inhibition of Trypanosoma brucei growth?
Q. How does the compound modulate HIF-1α signaling in cancer cells?
- Hypoxia Mimicry : Competes with 2-oxoglutarate for binding to prolyl hydroxylase domain (PHD) enzymes, stabilizing HIF-1α under normoxia .
- Transcriptomics : RNA-seq analysis of treated cells reveals downstream targets like VEGF and EPO .
Computational and Modeling Approaches
Q. Which force fields are optimal for molecular dynamics simulations of this carbamate derivative?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
